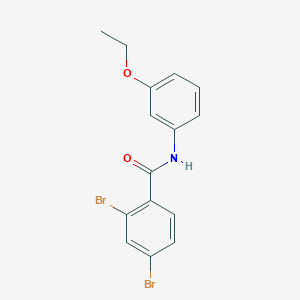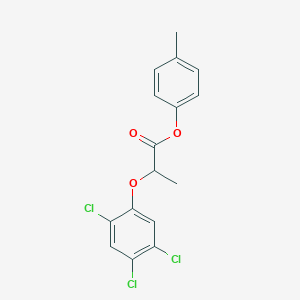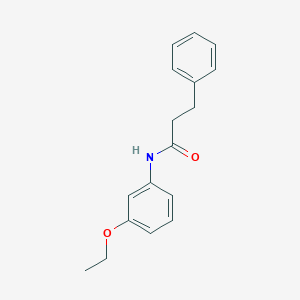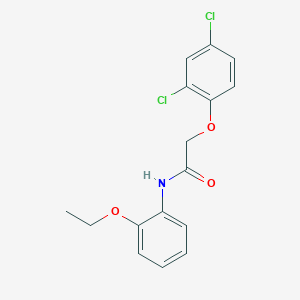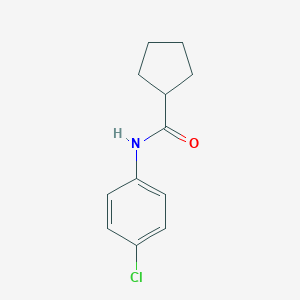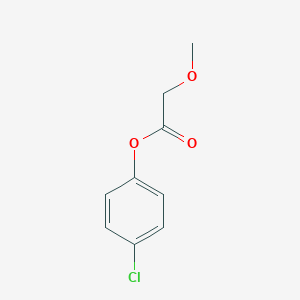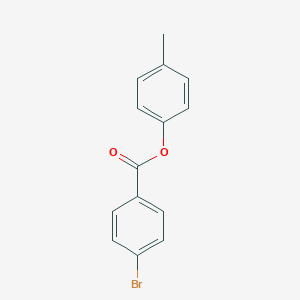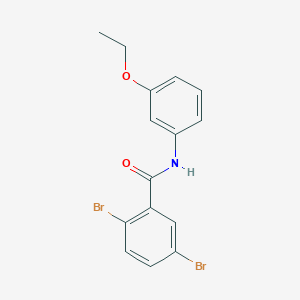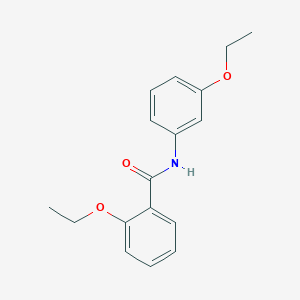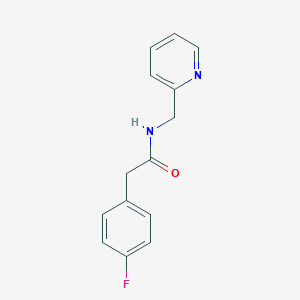
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry. FPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 292.33 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood, but it is believed to act by modulating various cellular signaling pathways. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to inhibit the activity of enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in DNA replication and neurotransmitter metabolism, respectively. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of neurotransmitter levels, and the activation of the AMPK pathway. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is its potent anticancer activity, which makes it a promising candidate for the development of novel anticancer drugs. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases. However, one of the limitations of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is the development of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective effects of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide, which may lead to the development of novel therapies for neurodegenerative diseases. Additionally, the anticancer activity of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide could be further explored in preclinical and clinical studies to determine its potential as a cancer therapy.
Méthodes De Synthèse
The synthesis of 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide involves the reaction of 4-fluoroacetophenone with pyridine-2-carboxaldehyde in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Propriétés
Formule moléculaire |
C14H13FN2O |
|---|---|
Poids moléculaire |
244.26 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)9-14(18)17-10-13-3-1-2-8-16-13/h1-8H,9-10H2,(H,17,18) |
Clé InChI |
XJIONHJIIAVRGP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




